molecular formula C11H19NO3 B14881598 Tert-butyl 6-amino-2-oxaspiro[3.3]heptane-6-carboxylate

Tert-butyl 6-amino-2-oxaspiro[3.3]heptane-6-carboxylate

Cat. No.: B14881598
M. Wt: 213.27 g/mol
InChI Key: QVHOADMZUYHNMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 6-amino-2-oxaspiro[33]heptane-6-carboxylate is a chemical compound known for its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-amino-2-oxaspiro[3.3]heptane-6-carboxylate typically involves the formation of the spirocyclic ring system followed by the introduction of functional groups. One common method involves the reaction of a suitable precursor with tert-butyl chloroformate in the presence of a base to form the tert-butyl ester. The amino group is then introduced through a nucleophilic substitution reaction .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-amino-2-oxaspiro[3.3]heptane-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Tert-butyl 6-amino-2-oxaspiro[3.3]heptane-6-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 6-amino-2-oxaspiro[3.3]heptane-6-carboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 6-amino-2-oxaspiro[3.3]heptane-6-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

tert-butyl 6-amino-2-oxaspiro[3.3]heptane-6-carboxylate

InChI

InChI=1S/C11H19NO3/c1-9(2,3)15-8(13)11(12)4-10(5-11)6-14-7-10/h4-7,12H2,1-3H3

InChI Key

QVHOADMZUYHNMD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1(CC2(C1)COC2)N

Origin of Product

United States

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